(+)-Usnic acid
CAS No.: 7562-61-0
VCID: VC0190493
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | (+)-Usnic acid is a naturally occurring dibenzofuran derivative found in several lichen species . First isolated in 1844, it exists in nature as both (R)- and (S)-enantiomers, as well as a racemic mixture . This bitter, yellow, solid substance has the molecular formula C18H16O7 . While generally believed to be restricted to lichens, there have been a few unconfirmed cases of it being found in kombucha tea and non-lichenized ascomycetes . Usnic acid's role in lichens is not completely understood, but it is believed to protect them from sunlight and deter grazing animals due to its bitter taste . It is a polyketide biosynthesized via methylphloroacetophenone as an intermediate . Research indicates that usnic acid has anticancer activity against human gastric cancer, inducing apoptosis in human gastric cancer cells through ROS generation and DNA damage . It also improves memory impairment after cerebral ischemia/reperfusion injuries via anti-neuroinflammatory, anti-oxidant, and anti-apoptotic properties . Studies suggest that usnic acid may have potential in therapeutic manipulation of autophagy and pH-determined drug distribution in cancer cells . Despite potential medical applications, it's important to note that usnic acid and its salts are associated with severe hepatotoxicity and liver failure . For example, sodium usnate was an ingredient in "Lipokinetix," a product marketed for weight loss, which prompted an FDA warning due to potential hepatotoxicity . Another similar chemical compound is (-)-Usnic acid, an enantiomer of (+)-Usnic acid, which also inhibits superoxide dismutase activity . |
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CAS No. | 7562-61-0 |
Product Name | (+)-Usnic acid |
Molecular Formula | C18H16O7 |
Molecular Weight | 344.3 g/mol |
IUPAC Name | (9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
Standard InChI | InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1 |
Standard InChIKey | WEYVVCKOOFYHRW-SFHVURJKSA-N |
SMILES | CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Canonical SMILES | CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Synonyms | 2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione |
PubChem Compound | 478125 |
Last Modified | Aug 15 2023 |
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